Retention of Cytotoxic Potency in Pgp-Overexpressing Multidrug-Resistant Cells Compared to an MMAE-ADC
In a direct head-to-head comparison, an anti-CD22 ADC constructed with MC-VC(S)-PABQ-Tubulysin M demonstrated potent activity against the Pgp-overexpressing, multidrug-resistant BJAB.Luc/Pgp cell line (IC50 = 25 nM). In stark contrast, a parallel ADC constructed with the widely used payload MMAE (anti-CD22-MC-VC-PABC-MMAE) showed no measurable activity in this MDR model (IC50 > 380 nM) [1]. This represents a greater than 15-fold difference in potency against a clinically relevant resistance mechanism.
| Evidence Dimension | In Vitro Cytotoxicity against MDR+ Cell Line |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | anti-CD22-MC-VC-PABC-MMAE: IC50 > 380 nM |
| Quantified Difference | > 15-fold lower IC50 (more potent) |
| Conditions | BJAB.Luc/Pgp cell line, a model of Pgp-overexpressing multidrug-resistant lymphoma [1]. |
Why This Matters
This data quantifies the compound's key advantage in overcoming multidrug resistance, a primary driver of treatment failure with earlier-generation ADC payloads like MMAE, making it a strategically superior choice for applications in resistant tumor models.
- [1] Staben, L. R., Yu, S. F., Chen, J., Yan, G., Xu, Z., Del Rosario, G., ... & Pillow, T. H. (2017). Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors. ACS Medicinal Chemistry Letters, 8(10), 1037-1041. Table 1. View Source
